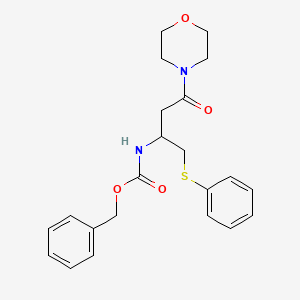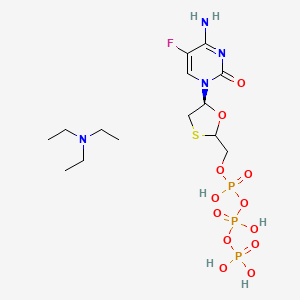
Emtricitabine Triphosphate Triethylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emtricitabine Triphosphate Triethylammonium Salt is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV infection. This compound is characterized by its molecular formula C8H13FN3O12P3S•3(C6H15N) and a molecular weight of 487.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Triphosphate Triethylammonium Salt involves the phosphorylation of Emtricitabine. The process typically includes the use of triphosphoric acid and triethylamine under controlled conditions to achieve the desired triphosphate form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in a solid form, ranging from white to light yellow.
化学反応の分析
Types of Reactions: Emtricitabine Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms .
科学的研究の応用
Emtricitabine Triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies involving nucleoside analogs and their effects on cellular processes.
Medicine: Integral in research focused on HIV treatment and prevention, particularly in understanding the pharmacokinetics and pharmacodynamics of Emtricitabine.
Industry: Utilized in the production of antiretroviral drugs and in quality control processes .
作用機序
Emtricitabine Triphosphate Triethylammonium Salt exerts its effects by inhibiting the activity of HIV reverse transcriptase. This enzyme is crucial for the replication of HIV. The compound competes with the natural substrate, deoxycytidine 5’-triphosphate, and gets incorporated into the viral DNA chain, leading to chain termination. This prevents the virus from replicating and spreading .
類似化合物との比較
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS and to treat chronic hepatitis B.
Zidovudine: An NRTI used to prevent and treat HIV/AIDS.
Comparison: Emtricitabine Triphosphate Triethylammonium Salt is unique in its high efficacy and favorable pharmacokinetic profile. Compared to Lamivudine, it has a longer intracellular half-life, making it more effective in maintaining viral suppression. Its combination with Tenofovir has shown synergistic effects, enhancing its overall therapeutic potential .
特性
分子式 |
C14H28FN4O12P3S |
|---|---|
分子量 |
588.4 g/mol |
IUPAC名 |
[[(5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13FN3O12P3S.C6H15N/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;1-4-7(5-2)6-3/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);4-6H2,1-3H3/t5-,6?;/m0./s1 |
InChIキー |
LYBZJDJXCDMBDV-GNVLWMSISA-N |
異性体SMILES |
CCN(CC)CC.C1[C@H](OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
正規SMILES |
CCN(CC)CC.C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
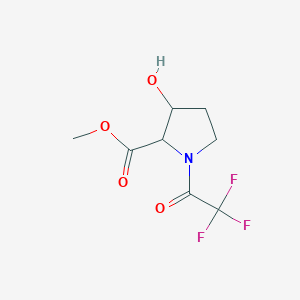
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
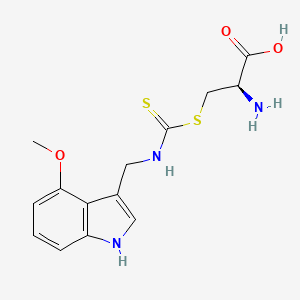
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
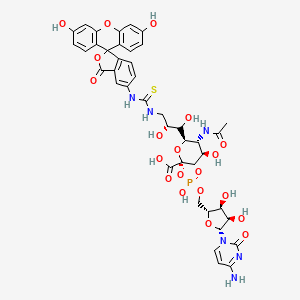

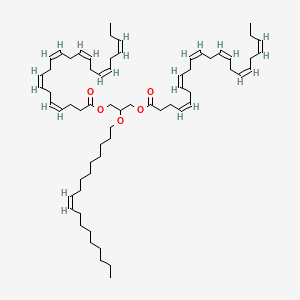
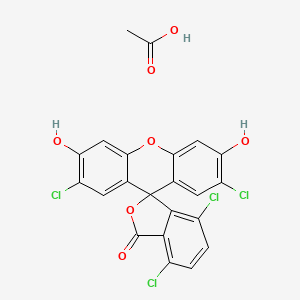

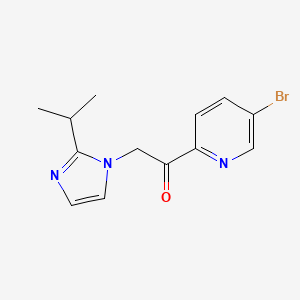
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
